N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide
Description
N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidinone core fused with a pyrazole ring and an oxalamide linker to a 3-phenylpropyl group. Its design likely aims to optimize interactions with enzymatic targets through substituent modulation, such as the 3-phenylpropyl group enhancing lipophilicity or binding affinity.
Properties
IUPAC Name |
N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-14-13-18(28(27-14)22-24-17-11-5-10-16(17)19(29)26-22)25-21(31)20(30)23-12-6-9-15-7-3-2-4-8-15/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,23,30)(H,25,31)(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJQILVQCKVJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2)C3=NC4=C(CCC4)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on NMR Chemical Shifts
The compound’s pyrazole and pyrimidinone regions can be compared to analogous derivatives. For example, compounds 1 and 7 (Molecules, 2014) share a pyrimidinone core but differ in substituents. Their NMR profiles (Table 2, Figure 6) reveal nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36), where substituent differences alter the chemical environment . By analogy, the 3-phenylpropyl and methyl groups in the target compound may induce distinct shifts in similar regions, aiding structural elucidation.
| Compound | Region A (ppm) | Region B (ppm) | Key Substituents |
|---|---|---|---|
| Target Compound | Hypothetical Δδ | Hypothetical Δδ | 3-phenylpropyl, methyl |
| Compound 1 (Molecules) | 7.2–7.5 | 2.8–3.1 | Alkyl chain |
| Compound 7 (Molecules) | 7.8–8.1 | 3.3–3.6 | Aromatic substituent |
Insight : Bulkier groups (e.g., 3-phenylpropyl) may deshield adjacent protons, shifting signals downfield in regions analogous to A/B .
Physical Properties and Spectral Data
The compound 2d (Org. Biomol. Chem., 2017) shares a tetrahydroimidazo[1,2-a]pyridine core and provides a benchmark for physical properties :
| Property | Target Compound | Compound 2d |
|---|---|---|
| Melting Point | Not reported | 215–217°C |
| Yield | Not reported | 55% |
| Key Functional Groups | Oxalamide | Nitrophenyl, cyano, ester |
While structural differences preclude direct comparison, the methodologies (e.g., HRMS, IR) used for 2d validate the importance of spectroscopic consistency in confirming novel analogs .
Pharmacophore Comparison
The oxalamide group in the target compound is a critical pharmacophore, akin to kinase inhibitors like imatinib. Substituent variations in similar compounds (e.g., pyrimidinone vs. quinazoline cores) influence target selectivity and potency. For example:
- Rapamycin analogs (Molecules, 2014) rely on macrocyclic lactone moieties for mTOR inhibition, whereas the target compound’s pyrimidinone-pyrazole system may favor compact, ATP-competitive binding .
Research Implications and Limitations
- Strengths : The compound’s modular design allows systematic exploration of substituent effects on bioactivity and solubility.
- Gaps : Direct pharmacological data (e.g., IC50, kinase profiling) are absent in the evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
